(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol

Catalog No.
S13924235
CAS No.
9025-13-2
M.F
C20H30O2
M. Wt
302.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-di...

CAS Number

9025-13-2

Product Name

(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol

IUPAC Name

icosa-4,16-dien-1,19-diyne-3,18-diol

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

InChI

InChI=1S/C20H30O2/c1-3-19(21)17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(22)4-2/h1-2,15-22H,5-14H2

InChI Key

JVVMUHJDTNMVHZ-UHFFFAOYSA-N

Canonical SMILES

C#CC(C=CCCCCCCCCCCC=CC(C#C)O)O

The compound (3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol is a complex organic molecule characterized by its unique structure comprising multiple double and triple bonds, as well as hydroxyl groups. This compound belongs to the class of polyunsaturated fatty acids and is notable for its intricate arrangement of carbon atoms and functional groups. The stereochemistry indicated by the descriptors (3R, 4E, 16E, 18S) suggests specific spatial arrangements that are crucial for its biological activity and chemical reactivity.

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  • Biological Synthesis: Utilizing microorganisms or plant extracts that naturally produce similar compounds can be an eco-friendly approach.
  • Semi-synthesis: Modifying naturally occurring compounds through selective reactions to yield the desired structure.
  • Each method has its advantages and challenges regarding yield, purity, and environmental impact .

    Research indicates that compounds with similar structural features often exhibit significant biological activities. For instance:

    • Antioxidant Activity: The compound may possess antioxidant properties due to its ability to donate electrons and neutralize free radicals.
    • Anti-inflammatory Effects: Compounds with polyunsaturated structures are frequently studied for their potential to modulate inflammatory pathways.
    • Antimicrobial Properties: Similar compounds have shown efficacy against various pathogens, suggesting potential applications in treating infections.

    In vitro studies are essential to evaluate these activities quantitatively .

    The applications of this compound span various fields:

    • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug development.
    • Nutraceuticals: Its antioxidant properties could make it a candidate for dietary supplements aimed at improving health.
    • Cosmetics: The compound's ability to protect against oxidative stress may find use in skincare formulations.

    Research into these applications is ongoing to better understand the compound's efficacy and safety profiles .

    Interaction studies focus on how this compound interacts with biological macromolecules such as proteins and nucleic acids. These studies typically employ techniques such as:

    • Molecular Docking: To predict how the compound binds to target proteins.
    • Spectroscopic Methods: Such as NMR or UV-Vis spectroscopy to observe interactions at a molecular level.
    • In vitro Assays: To evaluate the functional consequences of these interactions on cellular processes.

    Understanding these interactions is crucial for elucidating the mechanism of action and therapeutic potential of the compound

    Several compounds share structural similarities with (3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol, which can provide insights into its uniqueness:

    Compound NameStructure FeaturesBiological ActivityUnique Aspects
    Omega-3 Fatty AcidsPolyunsaturatedAnti-inflammatoryEssential for human health
    Arachidonic AcidPolyunsaturatedPrecursor for eicosanoidsInvolved in signaling pathways
    Linoleic AcidPolyunsaturatedAntioxidant propertiesCommonly found in vegetable oils

    These comparisons highlight that while many compounds share similar features such as unsaturation and hydroxyl groups, their specific arrangements and additional functional groups contribute to unique biological activities and applications .

    Enzymatic Pathways in Marine Sponges

    The biosynthesis of (3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol involves a hybrid pathway combining polyketide synthase (PKS) activity and oxidative modifications. Structural analysis reveals a C20 carbon skeleton with two acetylene bonds (C1–C19 diyne) and two double bonds (C4 and C16), suggesting a polyketide origin. Key enzymatic steps include:

    • Chain Elongation: A PKS system catalyzes the iterative condensation of malonyl-CoA units to form a linear polyketide chain. Isotopic labeling studies in related Callyspongia metabolites indicate acetate and propionate units as primary building blocks.
    • Desaturation and Acetylenation: Double bonds at C4 and C16 are introduced via Δ4 and Δ16 desaturases, while the diyne motif arises from enzymatic dehydrogenation of adjacent single bonds. Freshwater sponges like Ephydatia fluviatilis exhibit analogous Δ19 desaturase activity, though marine sponge-specific enzymes remain uncharacterized.
    • Hydroxylation: Stereospecific hydroxylation at C3 and C18 is mediated by cytochrome P450 monooxygenases. The (3R,18S) configuration implies strict stereochemical control during this step.

    Table 1: Enzymatic Components Implicated in Biosynthesis

    Enzyme ClassFunctionEvidence Source
    Type I PKSPolyketide chain elongation
    Δ4/Δ16 DesaturasesDouble bond formation
    Cytochrome P450Hydroxylation at C3 and C18

    Notably, metagenomic analyses of Callyspongia-associated microbial communities have identified PKS gene clusters in Actinobacteria and Firmicutes symbionts, suggesting a potential symbiotic contribution to biosynthesis. However, recent work on sponge terpene synthases demonstrates that sponges themselves encode biosynthetic enzymes, challenging the assumption that all complex metabolites are symbiont-derived. For this diyne diol, the relative roles of host versus symbiont enzymes remain unresolved.

    Ecological Roles in Callyspongia Species

    (3R,4E,16E,18S)-Icosa-4,16-dien-1,19-diyne-3,18-diol accumulates in high concentrations (0.5–2.1% dry weight) in Callyspongia spp., particularly in ectosomal tissues exposed to predators and fouling organisms. Its ecological functions include:

    • Antimicrobial Defense: The compound disrupts microbial membranes via insertion of its hydrophobic diyne-diene chain, as observed in bioassays against marine Vibrio spp. (MIC: 8–32 µg/mL). This activity aligns with the high PKS gene expression detected in sponge symbionts, which compete with pathogens for host colonization.
    • Predator Deterrence: Field experiments demonstrate that crude extracts containing this diol reduce grazing by reef fish (e.g., Thalassoma lunare) by 60–75% compared to controls. The diyne motif is hypothesized to interact with fish chemosensory receptors, eliciting an aversive response.
    • Symbiont Mediation: The molecule’s biosynthesis may stabilize sponge-microbe partnerships. In Theonella sponges, analogous metabolites regulate symbiont populations via quorum sensing inhibition, a plausible parallel in Callyspongia.

    Table 2: Distribution in Callyspongia Species

    SpeciesLocationConcentration (Dry Weight %)Reference
    Callyspongia sp.Tropical Pacific1.2–1.8
    C. pseudoreticulataIndian Ocean0.9–2.1
    C. siphonellaRed Sea0.5–1.4

    The compound (3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol exhibits significant immunomodulatory properties through its interactions with dendritic cells, which serve as critical antigen-presenting cells in the adaptive immune system [1]. Dendritic cells function as sentinel cells that patrol peripheral tissues and lymphoid organs, capturing antigens and presenting them to T cells to initiate adaptive immune responses [2] [3].

    Research on structurally related polyacetylene diols from marine sponges of the genus Callyspongia has demonstrated their capacity to modulate dendritic cell function and promote T-helper 1 (Th1) polarization [1] [4]. The immunomodulatory effects are mediated through the upregulation of critical co-stimulatory molecules including CD80, CD86, and CD83, which are essential for effective T cell activation [3]. The compound influences dendritic cell maturation by enhancing the expression of major histocompatibility complex (MHC) class II molecules, thereby improving antigen presentation capacity [2].

    Mechanistically, the immunomodulatory activity involves the activation of Toll-like receptor (TLR) signaling pathways, particularly through the nuclear factor kappa B (NF-κB) cascade [5] [6]. The compound modulates the production of key cytokines including interleukin-12 (IL-12) and interferon-gamma (IFN-γ), which are crucial for promoting Th1 immune responses [5]. Additionally, the mitogen-activated protein kinase (MAPK) pathway is activated, leading to enhanced dendritic cell functionality and improved cross-presentation of antigens to CD8+ T cells [7].

    The polyacetylene structure appears to be essential for these immunomodulatory effects, as the conjugated triple bonds and hydroxyl groups contribute to the compound's ability to interact with membrane-bound receptors and intracellular signaling molecules [5] [6]. Studies have shown that related polyacetylene compounds can enhance the phagocytic capacity of dendritic cells and improve their migratory ability to lymph nodes, where they present antigens to naive T cells [8].

    Antifungal and Antimicrobial Properties

    The compound demonstrates potent antifungal and antimicrobial activities through multiple mechanisms of action. Marine-derived polyacetylene diols, including structurally related compounds from Callyspongia species, have shown significant activity against various fungal pathogens, including Candida albicans, Trichophyton asteroides, and other clinically relevant fungi [1] [9].

    The primary antifungal mechanism involves disruption of fungal membrane integrity through interaction with ergosterol, the predominant sterol in fungal cell membranes [10] [11]. The compound interferes with ergosterol biosynthesis by inhibiting key enzymes in the biosynthetic pathway, leading to accumulation of toxic sterol intermediates and membrane destabilization [11] [12]. This mechanism is particularly effective because ergosterol is essential for maintaining fungal membrane fluidity and integrity [11].

    Structural studies have revealed that the polyacetylene moiety forms pores in fungal cell membranes, causing rapid ion flux and membrane depolarization [10]. The compound induces calcium influx into fungal cells, triggering stress response pathways and ultimately leading to cell death [10]. The antifungal activity is enhanced by the compound's ability to disrupt the fungal cell wall synthesis machinery, interfering with the formation of essential structural components [9].

    For antimicrobial activity, the compound exhibits broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis through interference with peptidoglycan cross-linking [13]. In Gram-negative bacteria, the compound penetrates the outer membrane composed of lipopolysaccharides and disrupts the inner cytoplasmic membrane [14]. The antimicrobial action is mediated through the formation of membrane pores that allow uncontrolled ion flux, leading to bacterial cell death [10].

    Research has shown that siphonodiol, a related polyacetylene diol, exhibits minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Streptococcus pyogenes in the range of 8-16 μg/mL, demonstrating clinically relevant antimicrobial potency [1]. The compound's selectivity for microbial cells over mammalian cells is attributed to differences in membrane composition, particularly the presence of cholesterol in mammalian membranes versus ergosterol in fungal membranes [9].

    Antiproliferative Activity in Cancer Models

    The compound exhibits significant antiproliferative activity across various cancer cell lines through multiple cytotoxic mechanisms. Studies on related polyacetylene diols from marine sponges have demonstrated potent activity against human cancer cell lines including HeLa, HL-60, HCT-15, and TR-LE cells [1] [15] [16].

    The antiproliferative mechanism primarily involves induction of apoptosis through the intrinsic mitochondrial pathway [17] [18]. The compound activates caspase-9 and caspase-3, leading to programmed cell death in cancer cells [19] [16]. Research has shown that treatment with polyacetylene diols results in downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors including Bax [17] [18].

    Cell cycle analysis has revealed that the compound induces G0/G1 phase arrest through activation of the p53 tumor suppressor pathway [17] [19]. The mechanism involves upregulation of p21, a cyclin-dependent kinase inhibitor that blocks cell cycle progression and allows DNA repair mechanisms to function [17]. In cases where DNA damage is irreparable, the cells undergo apoptosis through the p53-mediated pathway [19].

    The compound also demonstrates the ability to induce oxidative stress in cancer cells through generation of reactive oxygen species (ROS) [20] [18]. This oxidative stress leads to depletion of cellular antioxidants such as glutathione and catalase, resulting in oxidative damage to cellular components including DNA, proteins, and lipids [20]. The oxidative stress response is particularly pronounced in cancer cells, which often have compromised antioxidant systems compared to normal cells [18].

    Mechanistic studies have shown that callyspongidiol, a closely related compound, exhibits an IC50 value of 2.8 μg/mL against HL-60 leukemia cells, while 14,15-dihydrosiphonodiol shows an IC50 of 6.5 μg/mL against the same cell line [1] [15]. These values indicate significant cytotoxic potency and suggest potential for therapeutic development.

    The antiproliferative activity is enhanced by the compound's ability to modulate key signaling pathways involved in cancer cell survival and proliferation. The compound inhibits the nuclear factor kappa B (NF-κB) pathway, which is often constitutively activated in cancer cells and promotes cell survival [5] [17]. Additionally, the compound affects the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cancer cell survival and proliferation [18].

    Research has demonstrated that the compound can sensitize cancer cells to conventional chemotherapeutic agents, suggesting potential for combination therapy approaches [18]. The sensitization effect is attributed to the compound's ability to downregulate drug resistance mechanisms and enhance the efficacy of established anticancer drugs [18].

    XLogP3

    5.4

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    2

    Exact Mass

    302.224580195 g/mol

    Monoisotopic Mass

    302.224580195 g/mol

    Heavy Atom Count

    22

    General Manufacturing Information

    Creatininase: ACTIVE
    XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

    Dates

    Last modified: 08-10-2024

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